molecular formula C9H8Cl2O B3031740 4-Chloro-3-methylphenacyl chloride CAS No. 65610-03-9

4-Chloro-3-methylphenacyl chloride

Cat. No.: B3031740
CAS No.: 65610-03-9
M. Wt: 203.06 g/mol
InChI Key: XEUXCKGGBTVKCX-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenacyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Future Directions

While specific future directions for 4-Chloro-3-methylphenacyl chloride are not mentioned, research in the field of chemistry continues to advance, with ongoing efforts to develop new synthesis methods, improve existing compounds, and explore new applications .

Preparation Methods

4-Chloro-3-methylphenacyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 3-methylphenacyl chloride using chlorine gas in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective chlorination at the desired position .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

4-Chloro-3-methylphenacyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-methylphenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenacyl chloride involves its interaction with specific molecular targets. In biochemical studies, it can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target and the reaction conditions .

The compound’s reactivity is influenced by the presence of the chlorine and methyl substituents, which can affect its electrophilicity and steric properties. These factors play a crucial role in determining the compound’s specificity and potency in various biochemical and chemical reactions .

Comparison with Similar Compounds

4-Chloro-3-methylphenacyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(4-chloro-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUXCKGGBTVKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343859
Record name 4-Chloro-3-methylphenacyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65610-03-9
Record name 4-Chloro-3-methylphenacyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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